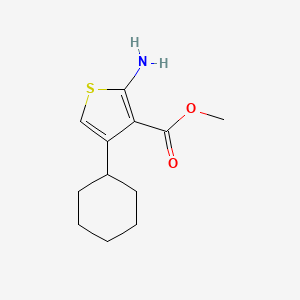![molecular formula C10H11ClO2 B2585160 [3-(3-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1432492-63-1](/img/structure/B2585160.png)
[3-(3-Chlorophenyl)oxetan-3-yl]methanol
Vue d'ensemble
Description
[3-(3-Chlorophenyl)oxetan-3-yl]methanol is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Structural Characterization
- The synthesis and crystallographic analysis of related compounds, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, demonstrate the utility of [3-(3-Chlorophenyl)oxetan-3-yl]methanol derivatives in exploring new chemical spaces. These studies involve NMR, IR, MS spectra, and X-ray diffraction crystallography to elucidate molecular conformations and interactions, serving as a foundation for designing compounds with desired physical and chemical properties (Dong & Huo, 2009).
Biocatalysis and Green Chemistry
- Research into the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system underscores the environmental benefits of employing biocatalysts. This approach not only enhances substrate tolerance and reduces product inhibition but also significantly improves reaction efficiency, demonstrating the potential of this compound derivatives in sustainable chemical manufacturing (Chen et al., 2021).
Molecular Docking and Antimicrobial Studies
- The molecular structure, spectroscopic characteristics, and antimicrobial activity of 3-(4-Chlorophenyl)-5-4-(propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl methanone are explored through experimental and theoretical vibrational studies. These efforts not only confirm the molecular structure but also highlight the potential of such compounds in antimicrobial applications, providing insights into their biological interactions and efficacy (Sivakumar et al., 2021).
Environmental Monitoring and Sensing Technologies
- The development of sensors based on Y2O3 multishelled hollow structures for the highly selective and ultrasensitive detection of methanol showcases the application of this compound derivatives in environmental monitoring. These sensors, with their unique structural properties, offer promising solutions for detecting harmful substances, demonstrating the role of such compounds in advancing sensor technology and ensuring public health and safety (Zheng et al., 2019).
Propriétés
IUPAC Name |
[3-(3-chlorophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABYGMGCOFMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)
![2-[2-(3-Methoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2585081.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)
![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)



![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)
![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

